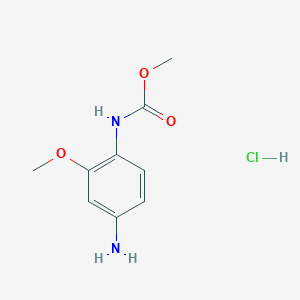

Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride

Description

Historical Context and Research Development

The development of carbamate chemistry traces back to the mid-19th century, with the synthesis of ethyl carbamate (urethane) marking foundational progress. Modern carbamate research expanded significantly in the 20th century, driven by their utility in pharmaceuticals, agrochemicals, and polymer science. Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride, a derivative of carbamic acid, emerged as a specialized intermediate in synthetic organic chemistry. Its hydrochloride form enhances solubility and stability, making it valuable for controlled-release applications and combinatorial synthesis.

Carbamate Chemistry: Fundamental Principles

Carbamates are esters of carbamic acid (NH~2~COOH) with the general structure R~2~NCOOR'. Their stability arises from resonance between the amide and ester-like bonds, which reduces reactivity compared to primary amines while maintaining electrophilicity. Key characteristics include:

Position in Carbamate Classification

This compound belongs to N-substituted carbamates , distinguished by:

Properties

IUPAC Name |

methyl N-(4-amino-2-methoxyphenyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-13-8-5-6(10)3-4-7(8)11-9(12)14-2;/h3-5H,10H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWUHPUAOOZBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Methylation of 4-Amino-2-methoxybenzoic Acid Derivatives

- Reactant: 4-Amino-2-methoxybenzoic acid (or its derivatives)

- Reagent: Dimethyl sulfate or methyl iodide

- Solvent: Acetone or other aprotic solvents like THF

- Conditions: Room temperature or slightly elevated temperatures (around 25°C to 40°C)

- The acid derivative is dissolved in acetone.

- Methylating agent (dimethyl sulfate or methyl iodide) is added dropwise.

- The mixture is stirred until reaction completion, monitored via TLC.

- The methyl ester, methyl 4-amino-2-methoxybenzoate, is isolated by solvent evaporation and purification.

Step 2: Conversion to Carbamate

- Reactant: Methyl 4-amino-2-methoxybenzoate

- Reagent: Chloroformate derivatives, such as methoxyphenyl chloroformate

- Catalyst: Base like sodium carbonate or potassium phosphate

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- The methyl ester is dissolved in an organic solvent.

- A base is added to deprotonate the amino group.

- The chloroformate reagent is added slowly at 25-40°C.

- The mixture is stirred until the carbamate intermediate, methyl (4-amino-2-methoxyphenyl)carbamate, is formed.

- The product is purified via column chromatography or recrystallization.

Step 3: Hydrochloride Salt Formation

- Reactant: The carbamate compound

- Reagent: Hydrochloric acid (HCl), often in gaseous or aqueous form

- Conditions: Low temperature (0-5°C) to control exothermicity

- The carbamate is dissolved in a suitable solvent such as ethyl acetate.

- HCl gas or concentrated HCl solution is introduced gradually.

- The mixture is stirred at low temperature to precipitate the hydrochloride salt.

- The solid is filtered, washed, and dried under vacuum.

- The hydrochloride salt typically exhibits high purity and stability, with yields close to 77% over three steps.

Data Table Summarizing Preparation Methods

| Step | Reactants | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Amino-2-methoxybenzoic acid | Dimethyl sulfate / Methyl iodide | Acetone / THF | Room temp, 18-24h | 80-90% | Efficient methylation of acid derivatives |

| 2 | Methyl 4-amino-2-methoxybenzoate | Chloroformate (methoxyphenyl chloroformate) | DCM / THF | 25-40°C, 2-4h | 70-80% | Carbamate formation with base catalysis |

| 3 | Carbamate ester | Hydrochloric acid | Ethyl acetate | 0-5°C, 1-2h | 77% | Salt precipitation and isolation |

Research Findings and Optimization Insights

- Reaction Conditions: Maintaining low temperatures during carbamate formation minimizes side reactions and maximizes purity.

- Choice of Reagents: Dimethyl sulfate offers high methylation efficiency but requires careful handling due to toxicity; methyl iodide is an alternative with similar efficacy.

- Purification Techniques: Column chromatography and recrystallization are effective for removing impurities, ensuring high-purity hydrochloride salts suitable for pharmaceutical applications.

- Industrial Scale: Continuous or telescoped processes, as described in recent patents, improve efficiency and reduce waste, with in situ salt formation being a key innovation.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted carbamates and phenolic derivatives.

Scientific Research Applications

Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for developing new drugs.

Industry: Utilized in the formulation of insecticides and pesticides for agricultural and household use.

Mechanism of Action

The primary mechanism of action of Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.

Comparison with Similar Compounds

Key Features :

- Structure: The compound consists of a 4-amino-2-methoxyphenyl group linked to a methyl carbamate, with a hydrochloride counterion enhancing solubility.

- Synthesis : Based on analogous compounds (e.g., biscarbamates in ), synthesis likely involves coupling reactions between activated carbamate precursors and substituted aromatic amines under acidic conditions .

- Applications : Carbamates are often explored for cholinesterase inhibition, antimicrobial activity, or as building blocks in drug discovery .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride and its analogs:

Table 1: Structural and Functional Comparison

Key Comparisons:

Structural Modifications: Alkyl Chain Variations: Ethyl and hexyl analogs (Table 1) exhibit altered lipophilicity, impacting membrane permeability and bioavailability. The hexyl derivative () may have prolonged half-life but reduced aqueous solubility . Aromatic Substitutions: Compounds like 3-[(1RS)-1-(Dimethylamino)ethyl]phenyl dimethylcarbamate HCl () feature dimethylaminoethyl groups, enhancing interactions with enzyme active sites .

Carbendazim HCl () is a clinically used antifungal agent, highlighting the therapeutic relevance of carbamate hydrochlorides .

Synthesis and Stability: Biscarbamates show variable yields (10–68%), indicating challenges in multi-step synthesis. The target compound’s synthesis efficiency may depend on optimized coupling conditions . Stability data for 4-Dimethylamino-N-benzylcathinone HCl () suggests ≥5-year stability at -20°C, a benchmark for similar hydrochloride salts .

Biological Activity

Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 232.66 g/mol

- Functional Groups : Contains an amino group, a methoxy group, and a carbamate structure.

The presence of these functional groups contributes to its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to influence cellular processes that are crucial for cancer treatment:

- Inhibition of Enzymes : The compound exhibits potential as an inhibitor for specific targets involved in cancer cell proliferation.

- Regulatory Effects : Studies indicate that it may modulate signaling pathways related to apoptosis and cell cycle regulation, particularly in non-proliferating cells, suggesting its role in targeted therapies.

Anticancer Properties

Research has highlighted the compound's potential anticancer effects. For instance:

- Cell Viability Studies : In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Mechanisms of Action : The compound appears to affect the expression of genes associated with cell survival and apoptosis, which could enhance the efficacy of existing cancer therapies .

Comparative Analysis

To understand its unique properties better, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl (4-amino-2-methoxyphenyl)carbamate | Ethyl ester instead of methyl | Different solubility and reactivity |

| Methyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate | Contains a benzodioxol group | Potentially different pharmacological properties |

| Methyl (4-amino-3-methoxyphenyl)carbamate hydrochloride | Position of methoxy group varies | May exhibit distinct biological activities |

This table illustrates how structural variations can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Anticancer Activity : A study published in Europe PMC explored the compound's ability to inhibit cancer cell growth. Results indicated significant cytotoxicity against several cancer lines, supporting its use as an anticancer agent .

- Mechanistic Insights : Research conducted on the compound's interaction with specific cancer-related proteins revealed that it binds effectively to target sites involved in tumor progression, enhancing its therapeutic profile.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound showed favorable absorption and distribution characteristics, which are critical for effective drug formulation .

Q & A

Q. What synthetic strategies are effective for preparing Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 4-amino-2-methoxyphenol with methyl chloroformate under basic conditions, followed by HCl salt formation. Protecting group strategies, such as tert-butyl carbamates (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride ), can stabilize reactive intermediates. For methoxy-containing analogs, regioselective alkylation or methoxylation steps may precede carbamate coupling . Purification often employs recrystallization or column chromatography, with purity validation by HPLC ≥98% .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of /-NMR to confirm the carbamate linkage (δ ~155-160 ppm for carbonyl) and methoxy group (δ ~3.8 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ expected for CHNO·HCl). Purity is assessed via HPLC with UV detection (λ~254 nm), referencing pharmacopeial standards for carbamate impurities .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests in aqueous buffers (pH 1–7.4) at 25°C/37°C can identify degradation pathways (e.g., hydrolysis of the carbamate group). For long-term storage, lyophilization or desiccation at -20°C is recommended .

Advanced Research Questions

Q. How can stereochemical byproducts be minimized during synthesis?

- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation or enzymatic catalysis, are critical. For example, tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride synthesis uses enantiomerically pure starting materials to avoid racemization . Dynamic kinetic resolution (DKR) or asymmetric hydrogenation may further enhance stereocontrol .

Q. What advanced analytical methods resolve contradictions in impurity profiling?

- Methodological Answer : LC-MS/MS or HRMS (High-Resolution Mass Spectrometry) identifies low-abundance impurities (e.g., hydrolyzed carbamate or methoxy-dealkylated byproducts). Comparative studies with reference standards (e.g., Mosapride carbamate impurities ) and forced degradation (oxidative/thermal stress) clarify degradation pathways. Quantitative NMR (qNMR) validates impurity thresholds per ICH guidelines .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors). QSAR models correlate structural features (e.g., methoxy substitution, carbamate polarity) with activity. For instance, methyl 1-hydroxycyclopropane-1-carboxylate analogs highlight steric and electronic effects on binding. DFT calculations optimize reaction pathways for novel derivatives .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progression in real time. Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry) to reduce variability. Quality-by-Design (QbD) frameworks align with regulatory standards for carbamate pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.